1,2-Dihydro-2-oxo-1,6-naphthyridine-3-carbonitrile
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Overview
Description
1,2-Dihydro-2-oxo-1,6-naphthyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound. This compound belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. The naphthyridine core is known for its diverse biological activities and applications in medicinal chemistry, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydro-2-oxo-1,6-naphthyridine-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with malononitrile and an aldehyde under basic conditions. The reaction proceeds through a cyclization process to form the naphthyridine core . Another method involves the use of multicomponent reactions, where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile are reacted in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-2-oxo-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit enhanced biological activities and properties .
Scientific Research Applications
1,2-Dihydro-2-oxo-1,6-naphthyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential as an antimicrobial, anticancer, and anti-HIV agent.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 1,2-Dihydro-2-oxo-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Known for its antibacterial and antiviral properties.
1,5-Naphthyridine: Exhibits a variety of biological activities, including anticancer and antimicrobial effects.
Uniqueness
1,2-Dihydro-2-oxo-1,6-naphthyridine-3-carbonitrile is unique due to its specific functional groups and structural configuration, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C9H5N3O |
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Molecular Weight |
171.16 g/mol |
IUPAC Name |
2-oxo-3H-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-4-6-3-7-5-11-2-1-8(7)12-9(6)13/h1-3,5-6H |
InChI Key |
YPWFUANKWLPKON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CC(C(=O)N=C21)C#N |
Origin of Product |
United States |
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